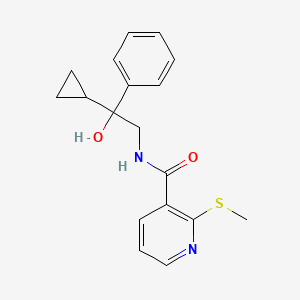

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-(methylthio)nicotinamide

Description

Properties

IUPAC Name |

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-methylsulfanylpyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O2S/c1-23-17-15(8-5-11-19-17)16(21)20-12-18(22,14-9-10-14)13-6-3-2-4-7-13/h2-8,11,14,22H,9-10,12H2,1H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUKQXSHSRVVZOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C=CC=N1)C(=O)NCC(C2CC2)(C3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-(methylthio)nicotinamide, with the molecular formula C18H20N2O2S and a molecular weight of 328.43, is a compound of interest in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacodynamics, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure is characterized by a cyclopropyl group, a hydroxyl group, and a methylthio group attached to a nicotinamide backbone. This unique combination of functional groups contributes to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C18H20N2O2S |

| Molecular Weight | 328.43 g/mol |

| Purity | ≥ 95% |

Research indicates that this compound interacts with various neurotransmitter receptors, particularly serotonin receptors. A study on related compounds demonstrated that modifications in the cyclopropyl structure can enhance selectivity for serotonin 5-HT_2C receptors, which are implicated in mood regulation and antipsychotic effects. The compound exhibited an EC50 value indicative of effective receptor activation, suggesting it may function as an agonist in this pathway .

Antidepressant and Antipsychotic Effects

The compound has shown promise in preclinical models for its antidepressant and antipsychotic properties. In a study involving amphetamine-induced hyperactivity in rodents, compounds structurally similar to this compound displayed significant reductions in hyperactivity, suggesting potential therapeutic effects on mood disorders .

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the compound's effects on various cancer cell lines. Preliminary results indicated that the compound could inhibit cell proliferation in certain cancer types, although further studies are required to elucidate the specific mechanisms involved .

Case Studies

- Study on Serotonin Receptor Agonism : A series of experiments highlighted that derivatives of this compound displayed selective agonism at the 5-HT_2C receptor with minimal activity at the 5-HT_2B receptor. The functional selectivity observed suggests potential applications in treating psychiatric disorders without the side effects associated with broader receptor activation .

- Antitumor Activity : In vitro studies demonstrated that this compound could reduce viability in breast cancer cell lines, indicating a possible role as an antitumor agent. The mechanism appears linked to the inhibition of key signaling pathways involved in cell growth and survival .

Comparison with Similar Compounds

Comparison with Similar Nicotinamide Derivatives

Nicotinamide analogues are a critical class of antifungal agents. Below is a comparative analysis of structurally related compounds and their biological activities:

Structural and Functional Analogues

Boscalid (1)

- Structure : Features a biphenyl group attached to the nicotinamide core.

- Activity : A commercial fungicide effective against Alternaria alternata in pistachio crops. Serves as a benchmark for nicotinamide-based antifungals .

Compound 3 (Ye et al., 2014)

- Structure : N-(3-chloro-4-fluorophenyl)-2-(methylthio)nicotinamide.

- Activity : Moderate efficacy against Rhizoctonia solani and Sclerotinia sclerotiorum .

- Comparison : The target compound’s hydroxyl and cyclopropyl groups may improve solubility and target binding compared to the halogenated phenyl group in Compound 3.

Nakamoto’s Analogue (2010)

- Structure : Unspecified substituents but reported to have a nicotinamide core.

- Activity : Broad-spectrum activity against Candida albicans, Cryptococcus neoformans, and Aspergillus fumigatus .

Wang’s Derivatives (2019)

Structural Influence on Activity

Key Observations:

Methylthio Group : Present in both the target compound and Ye’s Compound 3, this group is associated with enhanced lipophilicity and membrane permeability, critical for antifungal activity .

Hydroxyl and Cyclopropyl Groups : These substituents in the target compound may improve solubility and conformational stability compared to purely hydrophobic analogues like boscalid.

Phenyl Moiety : The aromatic ring likely facilitates π-π stacking interactions with fungal enzyme binding pockets, similar to boscalid’s biphenyl group .

Comparison with Non-Nicotinamide Analogues

Quinolone Derivatives (Foroumadi et al., 2005–2006)

- Structures: Piperazinyl quinolones with methylthio-thiophene substituents .

- Activity : Antibacterial, particularly against Gram-positive pathogens.

- Comparison: While the methylthio group is shared, the quinolone core differs from nicotinamide. This highlights the role of the heterocyclic core in determining antimicrobial specificity (antibacterial vs. antifungal) .

Preparation Methods

Physicochemical Properties

Understanding the physicochemical properties of N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-(methylthio)nicotinamide is essential for designing effective synthetic routes and purification strategies. The following table summarizes key properties of this compound:

The compound's structure incorporates multiple hydrogen bond donors and acceptors through its amide and hydroxyl groups, while the methylthio, cyclopropyl, and phenyl groups contribute to its lipophilic character. This balanced profile suggests amphiphilic properties that would influence both its synthesis and potential biological interactions.

Retrosynthetic Analysis

Before discussing specific synthetic pathways, a thoughtful retrosynthetic analysis is beneficial for identifying viable disconnections and synthetic building blocks. For this compound, several strategic disconnections can be considered:

Primary Retrosynthetic Approaches

Amide Bond Disconnection : The most straightforward disconnection occurs at the amide bond, leading to 2-(methylthio)nicotinic acid and 2-cyclopropyl-2-hydroxy-2-phenylethylamine as key building blocks.

Functional Group Interconversion : The methylthio group could be introduced through modification of a suitable precursor, such as 2-chloro or 2-bromonicotinic acid derivatives.

Side Chain Construction : The 2-cyclopropyl-2-hydroxy-2-phenylethyl moiety could be constructed from simpler precursors, such as cyclopropyl phenyl ketone followed by appropriate transformations.

This analysis guides the design of synthetic routes discussed in subsequent sections, with the amide bond formation representing the most logical convergent approach.

Synthetic Approaches

Convergent Synthesis via Amide Coupling

The most direct approach to synthesizing this compound involves the coupling of 2-(methylthio)nicotinic acid with 2-cyclopropyl-2-hydroxy-2-phenylethylamine. This strategy necessitates the preparation of both key components before the final coupling step.

Synthesis of 2-(methylthio)nicotinic acid

Several routes can be employed to prepare 2-(methylthio)nicotinic acid:

Method A: Nucleophilic Aromatic Substitution

Starting with 2-chloronicotinic acid or its derivatives, nucleophilic aromatic substitution with sodium methylthiolate provides the desired methylthio substitution:

- To a solution of 2-chloronicotinic acid (1.0 equiv) in anhydrous N,N-dimethylformamide (DMF), add sodium methylthiolate (1.2 equiv) carefully at 0°C

- Allow the reaction mixture to warm to room temperature and stir for 12-24 hours

- Monitor by thin-layer chromatography (TLC) until completion

- Quench with water, acidify to pH 3-4 with dilute hydrochloric acid

- Extract with ethyl acetate, dry over sodium sulfate, and concentrate to obtain 2-(methylthio)nicotinic acid

Method B: Via N-oxide Intermediate

This approach utilizes N-oxide chemistry to direct functionalization to the 2-position:

- Convert nicotinic acid to its N-oxide using meta-chloroperoxybenzoic acid (m-CPBA)

- Activate the 2-position through chlorination or other means

- Introduce the methylthio group via nucleophilic substitution

- Reduce the N-oxide to obtain 2-(methylthio)nicotinic acid

Synthesis of 2-cyclopropyl-2-hydroxy-2-phenylethylamine

The preparation of this amine component involves several steps:

Method A: From Cyclopropyl Phenyl Ketone

- Synthesize cyclopropyl phenyl ketone through the reaction of phenylmagnesium bromide with cyclopropyl carboxylic acid derivatives, or alternative methods

- Convert to cyanohydrin using trimethylsilyl cyanide (TMSCN) and zinc iodide as catalyst

- Reduce the nitrile group to primary amine using lithium aluminum hydride (LiAlH4) or alternative reducing agents

Experimental procedure:

To a solution of cyclopropyl phenyl ketone (10.0 g, 1.0 equiv) in dichloromethane (50 mL) at 0°C, add zinc iodide (0.1 equiv) followed by dropwise addition of trimethylsilyl cyanide (1.2 equiv). Stir the reaction mixture for 4-6 hours at room temperature. After completion (monitored by TLC), quench the reaction with saturated ammonium chloride solution. Extract the product with dichloromethane, dry over sodium sulfate, and concentrate. The resulting cyanohydrin is then reduced with lithium aluminum hydride (2.0 equiv) in tetrahydrofuran at 0°C to room temperature. After standard workup, purify the 2-cyclopropyl-2-hydroxy-2-phenylethylamine by column chromatography.

Method B: Epoxide Ring Opening

- Prepare 2-cyclopropyl-2-phenyloxirane through epoxidation of cyclopropyl styrene derivatives

- Ring-open the epoxide with azide nucleophile

- Reduce the azide to the primary amine

Amide Coupling Reaction

Once both components are prepared, they can be coupled using standard amide formation conditions:

Standard Coupling Procedure:

- To a solution of 2-(methylthio)nicotinic acid (1.0 equiv) in DMF, add a coupling reagent such as HATU, EDC/HOBt, or PyBOP (1.2 equiv)

- Add a suitable base such as N,N-diisopropylethylamine (DIPEA, 2.0 equiv)

- Allow activation for 15-30 minutes, then add 2-cyclopropyl-2-hydroxy-2-phenylethylamine (1.1 equiv)

- Stir the reaction mixture at room temperature for 12-24 hours

- Dilute with ethyl acetate, wash with aqueous solutions (1N HCl, saturated sodium bicarbonate, brine)

- Dry over sodium sulfate, concentrate, and purify by column chromatography

The optimization of this coupling step is critical for achieving high yields, with parameters such as coupling reagent selection, reaction time, and temperature requiring careful adjustment.

Alternative Synthetic Strategy: Modified Oxidative Coupling

Drawing inspiration from the methodology described in search result, an alternative approach could involve an oxidative coupling strategy:

- Prepare α-amino ketone derivatives related to the 2-cyclopropyl-2-hydroxy-2-phenyl moiety

- Perform oxidative coupling with a suitable nucleophile

- Introduce the 2-(methylthio)nicotinamide portion through appropriate transformations

This approach might offer advantages in certain scenarios, particularly when constructing the sterically hindered tertiary alcohol center.

Analog-Based Approach

Examining related compounds can provide valuable insights for synthesis planning. The compound N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide shares significant structural similarity with our target molecule, differing only in the heterocyclic portion. The synthetic approach for this analog likely involves:

- Preparation of the common 2-cyclopropyl-2-hydroxy-2-phenylethylamine fragment

- Coupling with the appropriate heterocyclic carboxylic acid

Similarly, N-Cyclopropyl-2-(piperazin-1-yl)nicotinamide shares the nicotinamide core structure, suggesting potential synthetic parallels.

Reaction Optimization and Scale-up Considerations

Optimizing the synthesis of this compound for larger scale production involves systematic evaluation of multiple parameters:

Critical Parameters for Optimization

Purification Strategies

For scale-up purposes, crystallization is generally preferred over chromatography. Potential crystallization solvents for the final compound or key intermediates include:

- Ethyl acetate/hexanes

- Dichloromethane/diethyl ether

- Acetonitrile/water mixtures

- Methanol/water systems

Exploration of salt formation (e.g., hydrochloride salt) may also facilitate purification if the free base is difficult to crystallize.

Process Analytical Technology

Implementation of in-process analytical methods is crucial for monitoring reaction progress and ensuring quality:

- HPLC methods for monitoring reaction completion and purity

- NMR analysis for structural confirmation at key stages

- IR spectroscopy for functional group verification

- Mass spectrometry for molecular weight confirmation

Analytical Characterization

Comprehensive analytical characterization is essential for confirming the identity and purity of the synthesized this compound:

NMR Spectroscopy

1H NMR (CDCl3, 400 MHz) - Expected key signals:

- Pyridine protons: δ 8.5-9.0 (1H), δ 7.6-8.0 (1H), δ 7.0-7.4 (1H)

- Phenyl protons: δ 7.2-7.5 (5H, multiplet)

- Amide NH: δ 7.5-8.0 (1H, broad)

- Methylene protons: δ 3.5-4.0 (2H, multiplet)

- Hydroxyl proton: δ 3.0-4.0 (1H, broad singlet)

- Methylthio protons: δ 2.5-2.7 (3H, singlet)

- Cyclopropyl protons: δ 0.4-1.2 (4H, complex pattern)

13C NMR (CDCl3, 100 MHz) - Expected key signals:

- Amide carbonyl: δ 165-170

- Pyridine carbons: δ 155-165, δ 145-155, δ 130-140, δ 120-125

- Phenyl carbons: δ 140-145 (quaternary), δ 125-130 (CH)

- Quaternary carbon (C-OH): δ 70-75

- Methylene carbon: δ 45-50

- Methylthio carbon: δ 15-20

- Cyclopropyl carbons: δ 0-20

Mass Spectrometry

- Expected molecular ion peak: m/z 329 [M+H]+

- Characteristic fragmentation patterns would include loss of water (m/z 311), cleavage at the amide bond, and fragments related to the methylthio group

Infrared Spectroscopy

Key absorption bands would include:

- Amide C=O stretch: 1630-1680 cm-1

- N-H stretch: 3300-3400 cm-1

- O-H stretch: 3400-3600 cm-1

- C-S stretch: 600-700 cm-1

- Aromatic C=C stretches: 1450-1600 cm-1

Challenges and Troubleshooting

Several challenges may be encountered during the synthesis of this compound:

Regioselectivity in Pyridine Functionalization

Challenge: Achieving selective functionalization at the 2-position of the pyridine ring.

Solution: The use of N-oxide intermediates can direct substitution preferentially to the 2-position. Alternatively, starting with 2-halogenated nicotinic acid derivatives circumvents this issue.

Stereochemical Control

Challenge: If a specific stereoisomer at the tertiary alcohol center is desired, controlling stereochemistry becomes important.

Solution: Employ asymmetric synthesis techniques, such as:

- Chiral catalysts for ketone reduction

- Stereoselective cyanide addition to ketones

- Chiral resolution of intermediates or final product

Amide Formation with Hindered Components

Challenge: The tertiary alcohol adjacent to the amine can hinder efficient amide coupling.

Solution: Evaluate different coupling reagents. HATU and PyBOP often perform better than carbodiimide reagents with sterically hindered substrates. Extended reaction times or slightly elevated temperatures may also improve conversion.

Methylthio Group Stability

Challenge: The methylthio group can be susceptible to oxidation or other side reactions.

Solution: Careful control of reaction conditions, particularly avoiding strong oxidizing agents. Consider introducing this group in later stages of the synthesis if incompatibilities arise.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-(methylthio)nicotinamide, and how can yield and purity be optimized?

- Methodological Answer : Synthesis typically involves coupling 2-(methylthio)nicotinic acid with a cyclopropyl-phenylethanolamine derivative using carbodiimide-based reagents (e.g., DCC or EDC) in the presence of DMAP as a catalyst. Solvent selection (e.g., dichloromethane or DMF) and temperature control (0–25°C) are critical to minimize side reactions. Post-reaction purification via recrystallization or column chromatography is recommended to achieve >95% purity .

Q. How should researchers validate the structural integrity of this compound?

- Methodological Answer : Use a combination of 1H/13C NMR to confirm proton and carbon environments (e.g., cyclopropyl protons at δ 0.5–1.5 ppm, methylthio group at δ 2.5 ppm) and FT-IR to identify functional groups (e.g., hydroxyl stretch ~3400 cm⁻¹, amide C=O ~1650 cm⁻¹). High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy. For crystallinity assessment, X-ray diffraction is ideal but requires single-crystal growth .

Q. What preliminary biological activities are associated with this compound’s structural analogs?

- Methodological Answer : Analogous nicotinamide-thioether derivatives exhibit antifungal (e.g., against Pseudoperonospora cubensis) and anticancer activity via enzyme inhibition (e.g., PI3K pathways). Test this compound using in vitro assays:

- Antimicrobial : Broth microdilution (MIC determination) against Gram-positive/negative bacteria and fungi.

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR shifts) during structural analysis?

- Methodological Answer : Contradictions may arise from tautomerism or solvent effects. For example, hydroxyl proton shifts vary with DMSO-d6 vs. CDCl3. Use 2D NMR (COSY, HSQC) to assign ambiguous signals. Computational tools (e.g., DFT simulations) can predict NMR shifts and validate experimental data. Cross-validate with alternative techniques like Raman spectroscopy .

Q. What strategies optimize the compound’s bioavailability for in vivo studies?

- Methodological Answer : Improve solubility via salt formation (e.g., hydrochloride) or nanoparticle encapsulation . Modify lipophilicity by introducing polar groups (e.g., -OH, -COOH) while retaining activity. Pharmacokinetic profiling (e.g., LogP, plasma protein binding) using HPLC-MS/MS is critical. Compare with analogs like N-(furan-2-ylmethyl)-2-(methylthio)nicotinamide , which showed enhanced bioavailability via furan-mediated transport .

Q. How does the methylthio group influence target binding compared to sulfone/sulfoxide derivatives?

- Methodological Answer : The methylthio group’s electron-rich sulfur enhances π-π stacking with aromatic residues in enzyme active sites. Replace it with sulfone/sulfoxide via oxidation (H₂O₂ or m-CPBA) and compare binding using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) . Molecular docking (e.g., AutoDock Vina) can predict interactions with targets like 5-HT2C receptors .

Q. What experimental designs are recommended to assess metabolic stability?

- Methodological Answer : Use hepatic microsomal assays (human/rat) to monitor phase I metabolism (CYP450). Identify metabolites via LC-QTOF-MS. For phase II metabolism, incubate with UDP-glucuronosyltransferases. Compare with N-(3-chloro-4-fluorophenyl)-2-(methylthio)nicotinamide , which showed stability due to halogen substitution .

Data Contradiction Analysis

Q. How to interpret conflicting bioactivity results between similar compounds?

- Case Study : If N-(2-cyclopropyl...nicotinamide shows weaker antifungal activity than N-(3-chloro-4-fluorophenyl)-2-(methylthio)nicotinamide , analyze substituent effects:

- Chlorine/fluorine enhance lipophilicity and target binding.

- Cyclopropyl may sterically hinder target interaction.

- Validate via SAR studies synthesizing analogs with hybrid substituents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.